molecular formula C14H11BrO2 B063672 2-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 172685-68-6

2-[(3-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B063672
CAS No.: 172685-68-6
M. Wt: 291.14 g/mol
InChI Key: YASCLTFMVVWLAN-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11BrO2 . It is a brominated aromatic aldehyde, characterized by the presence of a benzyl group substituted with a bromine atom and an aldehyde group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via the formation of an ether linkage between the benzyl alcohol and the hydroxybenzaldehyde .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-[(3-Bromobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic aldehydes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a useful building block for various applications .

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

  • 3-[(2-Bromobenzyl)oxy]benzaldehyde
  • 2-[(4-Bromobenzyl)oxy]benzaldehyde
  • 2-[(3-Chlorobenzyl)oxy]benzaldehyde

Comparison: 2-[(3-Bromobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the bromine atom on the benzyl group. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties .

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASCLTFMVVWLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395413
Record name 2-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172685-68-6
Record name 2-[(3-Bromophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172685-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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